5-chloro-N-(4-cyanothian-4-yl)furan-2-carboxamide
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Overview
Description
5-chloro-N-(4-cyanothian-4-yl)furan-2-carboxamide is a compound with the molecular formula C11H11ClN2O2S and a molecular weight of 270.73. This compound is part of the furan derivatives family, which are known for their wide range of biological and pharmacological activities. Furan derivatives have been extensively studied for their potential therapeutic applications, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 5-chloro-N-(4-cyanothian-4-yl)furan-2-carboxamide involves several steps, starting with the preparation of the furan ring. The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, Feist-Benary synthesis, and the oxidative cyclization of 1,4-diketones Once the furan ring is prepared, it undergoes chlorination to introduce the chlorine atom at the 5-positionThis step typically requires the use of a suitable base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Chemical Reactions Analysis
5-chloro-N-(4-cyanothian-4-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other furan derivatives with potential biological activities.
Biology: It has been investigated for its antibacterial and antifungal properties, showing promising results against gram-positive and gram-negative bacteria.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-cyanothian-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or proteins involved in various biological processes. For example, it may inhibit bacterial cell wall synthesis or interfere with DNA replication and transcription in cancer cells . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
5-chloro-N-(4-cyanothian-4-yl)furan-2-carboxamide can be compared with other furan derivatives, such as:
5-chloro-N-phenyl-1H-indole-2-carboxamide: This compound has similar structural features and exhibits glycogen phosphorylase inhibitory activity.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This derivative shows antibacterial activity against gram-positive bacteria.
Indole derivatives: These compounds possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Properties
IUPAC Name |
5-chloro-N-(4-cyanothian-4-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c12-9-2-1-8(16-9)10(15)14-11(7-13)3-5-17-6-4-11/h1-2H,3-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHOIFNLTBAJGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)C2=CC=C(O2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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